![molecular formula C17H28N4O3S B5586155 N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5586155.png)
N-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide
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Description
Synthesis Analysis
The synthesis of methanesulfonamide derivatives often involves innovative methodologies to achieve desired structural features and biological activities. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds showed potent inhibitory activity against HMG-CoA reductase, indicating the versatility of methanesulfonamide derivatives in synthesis and potential therapeutic applications (Watanabe et al., 1997).
Molecular Structure Analysis
The study of molecular and supramolecular structures of methanesulfonamide derivatives reveals their complex interactions and potential for forming stable complexes with metals. For instance, derivatives of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide demonstrated varied molecular conformations and intermolecular interactions, influencing their chemical behavior and potential applications (Jacobs et al., 2013).
Chemical Reactions and Properties
Methanesulfonamide compounds participate in diverse chemical reactions, leading to the formation of complex structures with unique properties. The rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides into chiral pyrrolidin-3-ones highlights the reactivity and versatility of these compounds (Králová et al., 2019).
Physical Properties Analysis
The synthesis and characterization of organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, including spectral (IR, NMR, and Mössbauer) data, provide insight into the physical properties of methanesulfonamide derivatives. These studies reveal the impact of molecular structure on the physical properties and stability of the compounds (Pettinari et al., 1995).
Chemical Properties Analysis
Exploring the chemical properties of methanesulfonamide derivatives uncovers their potential for creating novel compounds with desired functionalities. The development of sufficiently chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the ability to fine-tune chemical reactivity and selectivity for specific synthetic applications (Kondo et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3S,4R)-1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3S/c1-11(2)13-9-21(10-14(13)19-25(4,23)24)17(22)16-12-7-5-6-8-15(12)20(3)18-16/h11,13-14,19H,5-10H2,1-4H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUKJLHOWVFFSM-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=NN(C3=C2CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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